molecular formula C5H5NO B14339298 3-Aminocyclopenta-2,4-dien-1-one CAS No. 108133-57-9

3-Aminocyclopenta-2,4-dien-1-one

Katalognummer: B14339298
CAS-Nummer: 108133-57-9
Molekulargewicht: 95.10 g/mol
InChI-Schlüssel: DGACEUQKRYZBOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Aminocyclopenta-2,4-dien-1-one is an organic compound with a unique structure characterized by a cyclopentadienone ring substituted with an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminocyclopenta-2,4-dien-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentadienone with an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Aminocyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-Aminocyclopenta-2,4-dien-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of advanced materials, including polymers and catalysts.

Wirkmechanismus

The mechanism of action of 3-Aminocyclopenta-2,4-dien-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and interact with various biological molecules, influencing their function. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentadienone: A parent compound with a similar structure but lacking the amino group.

    Tetraphenylcyclopentadienone: A substituted derivative used as a ligand in organometallic chemistry.

    Pyridylphenylene cyclopentadienone: A compound with additional substituents, used in dendrimer synthesis.

Uniqueness

3-Aminocyclopenta-2,4-dien-1-one is unique due to the presence of the amino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

108133-57-9

Molekularformel

C5H5NO

Molekulargewicht

95.10 g/mol

IUPAC-Name

3-aminocyclopenta-2,4-dien-1-one

InChI

InChI=1S/C5H5NO/c6-4-1-2-5(7)3-4/h1-3H,6H2

InChI-Schlüssel

DGACEUQKRYZBOL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=O)C=C1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.